

Cholesteryl tricosanoate in lipid metabolism studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl tricosanoate*

Cat. No.: *B15600675*

[Get Quote](#)

An In-depth Technical Guide to **Cholesteryl Tricosanoate** in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are the primary form for storing and transporting cholesterol within the body.^[1] Comprising a cholesterol molecule linked to a fatty acid, these highly non-polar lipids are key players in cellular homeostasis and are implicated in various physiological and pathological processes, including atherosclerosis and non-alcoholic fatty liver disease.^{[2][3]} The accurate quantification of individual CE species is therefore critical for understanding lipid metabolism and developing therapeutic interventions.

This technical guide focuses on **Cholesteryl Tricosanoate** (CE 23:0), a very long-chain cholesteryl ester. Due to its odd-numbered carbon chain (23:0), it is not typically found in significant amounts in most mammalian biological systems. This characteristic makes it an excellent candidate for use as an internal standard in lipidomics for the precise quantification of endogenous cholesteryl esters by mass spectrometry. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and the analytical principles behind its application.

Physicochemical Properties and Data

Cholesteryl tricosanoate is a high-purity lipid standard used for research purposes.[\[4\]](#)[\[5\]](#) Its distinct molecular weight and structure allow it to be clearly separated and identified from endogenous lipids during analysis.

Table 1: Physicochemical Properties of **Cholesteryl Tricosanoate**

Property	Value	Reference
Synonyms	(3 β)-Cholest-5-en-3-yl tricosanoate, CE(23:0)	[5]
CAS Number	1616116-26-7	[5]
Molecular Formula	C ₅₀ H ₉₀ O ₂	[5]
Molecular Weight	723.25 g/mol	[5]
Purity	>99%	[5]
Physical State	Powder/Neat	[4] [5]
Storage Temperature	-20°C (Freezer)	[4] [5]
Stability (Powder)	3 years at -20°C	[4]

Core Application: Internal Standard in Lipidomics

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for sample loss during preparation and for variations in instrument response. The ideal IS should mimic the chemical and physical properties of the analyte, be absent in the original sample, and behave predictably during extraction and analysis.[\[6\]](#)

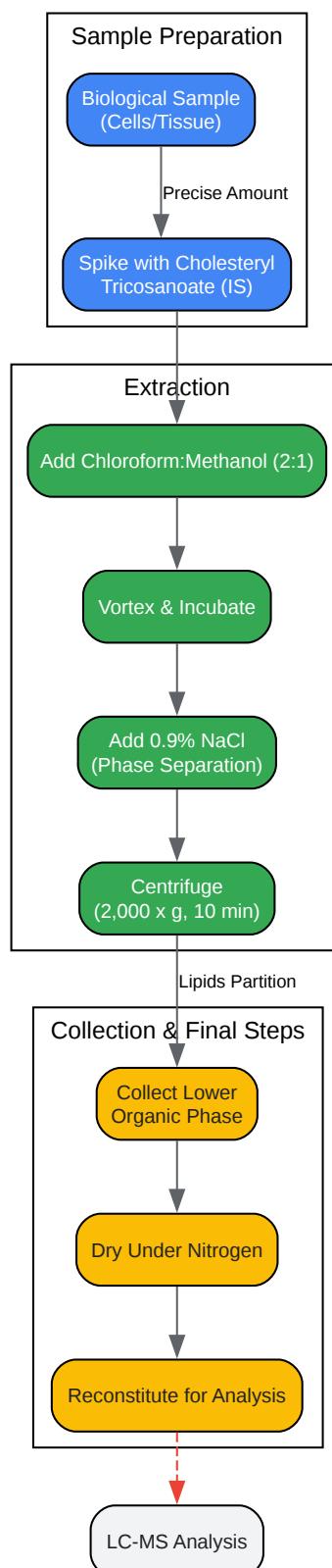
Cholesteryl tricosanoate serves this purpose for the cholesteryl ester class. When a known amount is added ("spiked") into a biological sample at the beginning of the workflow, its recovery rate can be used to accurately calculate the concentrations of other endogenous CEs in the sample.

Table 2: Comparison of Common Internal Standards for Neutral Lipid Analysis

Internal Standard Type	Examples	Advantages	Considerations
Odd-Chain Cholesteryl Esters	Cholesteryl Tricosanoate (CE 23:0), Cholesteryl Heptadecanoate (CE 17:0)	Non-endogenous in most systems; similar chemical behavior to endogenous CEs.	Commercial availability and cost.
Stable Isotope-Labeled (Deuterated) CEs	Cholesteryl Ester d7-18:1	Considered the "gold standard"; nearly identical physicochemical properties to the endogenous analyte. [6]	Can be cost-prohibitive; a different standard is needed for each analyte.
Odd-Chain Triacylglycerols	Triheptadecanoin (TAG 17:0/17:0/17:0)	Frequently used for the broader triacylglycerol class due to its non-endogenous nature.[6]	Less ideal for CE-specific quantification due to differences in chemical class.

Experimental Protocols

Lipid Extraction from Biological Samples


Accurate quantification begins with efficient and reproducible lipid extraction. Liquid-liquid extraction (LLE) protocols using chloroform/methanol mixtures, such as the Folch or Bligh and Dyer methods, are considered benchmarks in the field for their ability to isolate a broad range of lipids, including non-polar species like cholesteryl esters.[7][8][9][10]

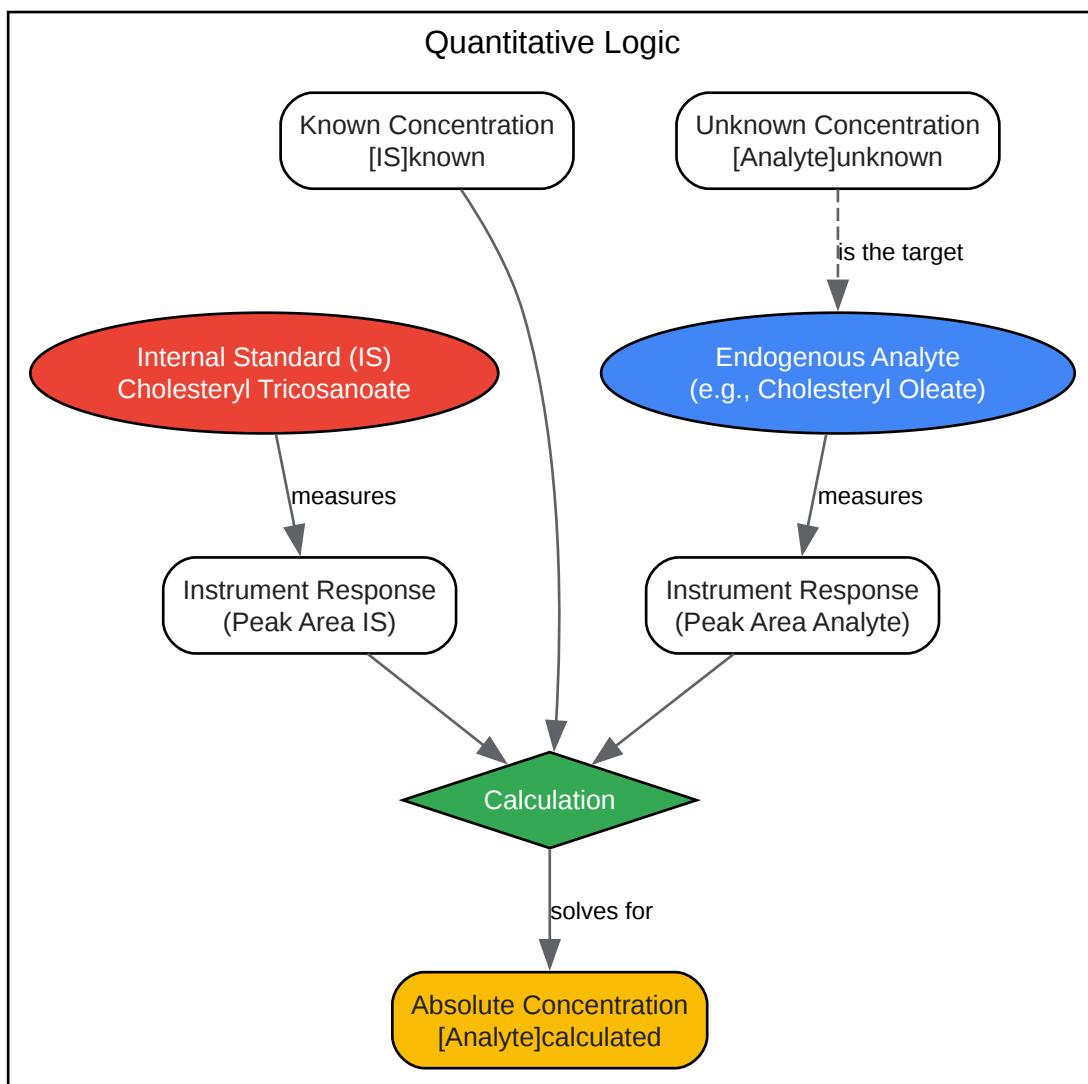
Detailed Protocol: Modified Folch Extraction for Cells/Tissues

This protocol is adapted for a sample of approximately 1×10^6 cells or 10 mg of tissue.[11] Volumes should be scaled proportionally.

- Sample Preparation: Homogenize the cell pellet or tissue sample in a suitable buffer.

- Internal Standard Spiking: To the homogenate, add a precise volume of **Cholestryl Tricosanoate** solution (e.g., 10 μ L of a 10 μ g/mL stock in chloroform/methanol). The amount should be comparable to the expected concentration of the analytes of interest.[6]
- Solvent Addition: Add 20 volumes of a cold (4°C) chloroform:methanol (2:1, v/v) mixture to the sample.[6][8]
- Extraction: Vortex the mixture vigorously for 2-5 minutes and incubate at room temperature for 20-30 minutes with occasional agitation.[6]
- Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or HPLC-grade water) to induce phase separation.[6] Vortex for 30 seconds.
- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.[8]
- Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.
- Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol or methanol/chloroform) for LC-MS analysis.

[Click to download full resolution via product page](#)

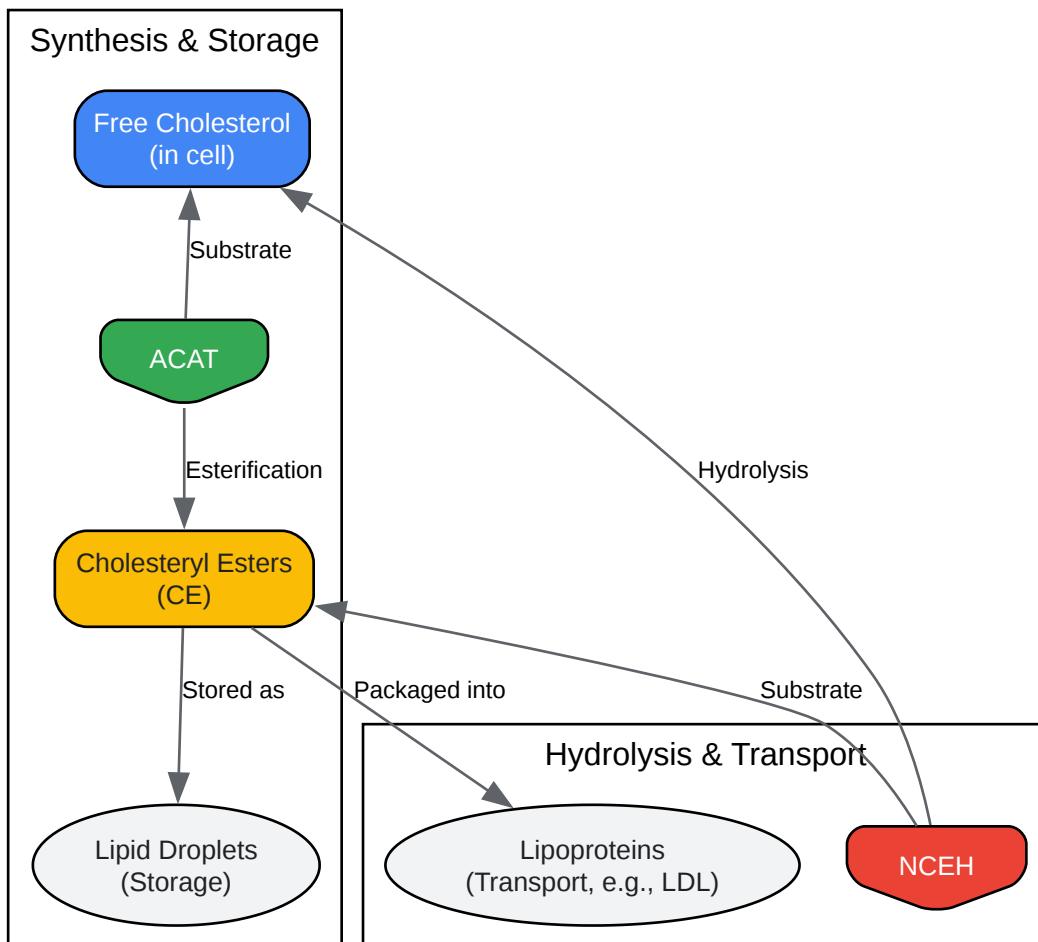

Caption: Workflow for lipid extraction using an internal standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing specific cholesteryl ester species due to its high sensitivity and specificity.[12]

Analytical Principle:

- Chromatographic Separation: A reverse-phase C8 or C18 column is typically used to separate the different lipid species based on their hydrophobicity.[13][14] Cholesteryl esters are highly retained and require a strong organic mobile phase for elution.[14]
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. Cholesteryl esters tend to form ammonium adducts ($[M+NH_4]^+$) in the presence of mobile phase additives like ammonium formate or acetate.[12][15]
- Mass Spectrometric Detection: In tandem mass spectrometry (MS/MS), these parent ions are fragmented. A characteristic feature of cholesteryl esters is the generation of a prominent product ion at m/z 369.35, corresponding to the dehydrated cholesterol backbone ($[Cholesterol - H_2O+H]^+$).[12][15][16][17]
- Quantification: By monitoring this specific fragmentation (a neutral loss scan or selected reaction monitoring, SRM), the instrument can selectively detect all cholesteryl esters in the sample. The peak area of the endogenous CE is compared to the peak area of the known amount of the internal standard (**Cholesteryl Tricosanoate**) to calculate its absolute concentration.


[Click to download full resolution via product page](#)

Caption: Logic of quantification using an internal standard.

Context: Cholesterol Ester Metabolism

To appreciate the application of these quantitative methods, it is essential to understand the central pathways of cholesterol ester metabolism. Free cholesterol is esterified by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin-cholesterol acyltransferase (LCAT) in plasma.^[18] The resulting cholestryl esters are stored in cytosolic lipid droplets or packaged into lipoproteins for transport. Neutral cholestryl ester hydrolases (NCEH) can then hydrolyze these esters to release free cholesterol for use in membranes or for steroid hormone

synthesis.^[3] Measuring the levels of specific CE species provides a snapshot of this dynamic process, revealing insights into lipid storage, transport, and dysregulation in disease.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of cellular cholesterol ester metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mriquestions.com [mriquestions.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. larodan.com [larodan.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 胆固醇酯定量试剂盒 | Sigma-Aldrich [sigmaaldrich.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Microquantification of cholesterol and cholestryl esters in rat peritoneal macrophages by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Fatty acid composition of cholestryl esters of human meibomian gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Cholestryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipids Including Cholestryl Linoleate and Cholestryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cholestryl tricosanoate in lipid metabolism studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600675#cholestryl-tricosanoate-in-lipid-metabolism-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com